molecular formula C20H14N6O2S2 B2481247 N-(1,3-benzothiazol-2-yl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide CAS No. 850912-06-0

N-(1,3-benzothiazol-2-yl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide

Cat. No.: B2481247
CAS No.: 850912-06-0
M. Wt: 434.49
InChI Key: NGJVUXBPHXQKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole scaffold linked via a sulfanyl-acetamide bridge to a 4-oxo-1-phenylpyrazolo[3,4-d]pyrimidine moiety. The benzothiazole group is a privileged structure in medicinal chemistry, known for its role in modulating biological activity through interactions with enzymes or receptors . The sulfanyl group enhances solubility and may facilitate hydrogen bonding, critical for target engagement .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6O2S2/c27-16(23-20-22-14-8-4-5-9-15(14)30-20)11-29-19-24-17-13(18(28)25-19)10-21-26(17)12-6-2-1-3-7-12/h1-10H,11H2,(H,22,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJVUXBPHXQKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, biological evaluations, and its implications in therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety linked to a pyrazolopyrimidine structure via a sulfanyl group. The synthesis typically involves multi-step organic reactions including:

  • Formation of Benzothiazole : Reacting 2-aminothiophenol with appropriate aldehydes or ketones.
  • Synthesis of Pyrazolopyrimidine : Utilizing cyclization reactions involving phenyl and sulfur-containing groups.
  • Amidation : Introducing the acetamide group through reaction with acetic anhydride or similar reagents.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, particularly kinases and phosphatases.
  • Receptor Modulation : It can modulate G-protein coupled receptors (GPCRs) that are crucial for various physiological responses.
  • Antimicrobial Properties : The compound has shown potential against various bacterial and fungal strains.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of similar compounds derived from benzothiazole and pyrazolopyrimidine structures. For instance:

CompoundMIC (μmol/mL)MBC (μmol/mL)
4d10.7 - 21.421.4 - 40.2
4pNot specifiedNot specified
3hNot specifiedNot specified

These results indicate that derivatives exhibit significant antimicrobial activity against a range of pathogens, suggesting that this compound may possess similar properties.

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines (e.g., HEK293) revealed that several analogs were non-toxic at therapeutic doses, indicating a favorable safety profile for further development.

Case Studies

Several case studies have highlighted the potential therapeutic applications of benzothiazole derivatives:

  • Anticancer Activity : Compounds similar to N-(1,3-benzothiazol-2-yl)-2-{...} have been tested for anticancer properties against various cancer cell lines with promising results.
  • Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory effects by inhibiting specific inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, highlighting structural variations, synthesis routes, and biological activities:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Synthesis Method
Target Compound: N-(1,3-Benzothiazol-2-yl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide Pyrazolo[3,4-d]pyrimidinone Phenyl at N1, benzothiazole at acetamide ~450 (estimated) N/A (Theoretical kinase inhibition) Likely via coupling of pyrazolo-pyrimidinethiol with chloroacetamide intermediate
N-(Benzo[d]thiazol-2-yl)-2-((3-benzyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)acetamide Thieno[3,2-d]pyrimidinone Benzyl at N3, benzothiazole at acetamide 481 Anticancer (predicted) Cyclization of thiophene derivatives with benzothiazole acetamide
N-(6-Methylbenzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole 4-Nitrophenyl at N3, methyl-benzothiazole at acetamide 542.6 Anticancer (in silico screening) Condensation of pyrimido-indole thiol with benzothiazole acetamide
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-trifluoromethylphenyl)acetamide Pyrazolo[3,4-b]pyridine 4-Chlorophenyl at C3, trifluoromethylphenyl at acetamide 536 Anticonvulsant (MES model) Cyclocondensation of hydrazides with β-ketoesters

Structural and Functional Analysis

  • Core Heterocycles: The pyrazolo[3,4-d]pyrimidinone (target) and pyrazolo[3,4-b]pyridine share a fused pyrazole ring but differ in electronic properties due to the pyrimidinone vs. pyridine nitrogen arrangement. This impacts binding to ATP pockets in kinases . Thieno[3,2-d]pyrimidinone replaces a nitrogen with sulfur, reducing polarity but enhancing π-π stacking with aromatic residues.
  • The trifluoromethyl group in increases lipophilicity, enhancing blood-brain barrier penetration for anticonvulsant activity .
  • Sulfur Linkage :

    • The sulfanyl-acetamide bridge in the target compound and analogs provides conformational flexibility and hydrogen-bonding capacity (NH and C=O) for target recognition .

Q & A

Q. What are the key synthetic pathways for this compound, and what reaction conditions are critical for achieving high yield?

The synthesis typically involves multi-step reactions starting from pyrazolo[3,4-d]pyrimidine precursors. Key steps include sulfanylation to introduce the thioether group and acylation to attach the benzothiazole-acetamide moiety. Critical conditions include:

  • Solvents : Dimethyl sulfoxide (DMSO) or ethanol for solubility and reaction efficiency .
  • Catalysts : Sodium hydride or potassium carbonate to facilitate nucleophilic substitution .
  • Temperature : Controlled heating (60–80°C) to prevent decomposition of intermediates .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Essential techniques include:

  • NMR Spectroscopy : For confirming the positions of the benzothiazole, pyrimidine, and acetamide groups .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
  • HPLC : To assess purity (>95% is typically required for biological testing) .
  • X-ray Crystallography : Optional for absolute configuration determination, though rarely reported due to crystallinity challenges .

Q. What are the primary biological targets or pathways implicated for this compound?

The compound’s pyrazolo-pyrimidine core and benzothiazole moiety suggest interactions with:

  • Kinases : Potential inhibition of tyrosine kinases involved in cancer progression .
  • Topoisomerases : DNA-intercalating activity observed in structurally similar analogs .
  • Inflammatory pathways : Modulation of COX-2 or NF-κB signaling, based on thioacetamide derivatives .

Advanced Research Questions

Q. How can researchers optimize synthesis to improve yield and address side reactions?

Optimization strategies include:

  • Stepwise Monitoring : Use thin-layer chromatography (TLC) or in-situ IR to track intermediate formation .
  • Catalyst Screening : Replace sodium hydride with milder bases (e.g., triethylamine) to reduce side-product formation .
  • Solvent Systems : Switch to polar aprotic solvents (e.g., DMF) for better solubility of sulfur-containing intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving yield by 10–15% .

Q. What strategies resolve contradictions in reported biological activities across studies?

Q. What in silico methods predict the compound’s interactions with biological targets?

Recommended approaches:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinase ATP-binding pockets .
  • QSAR Modeling : Train models on pyrazolo-pyrimidine derivatives to predict activity against specific targets .
  • MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residue interactions .

Q. How do structural modifications influence pharmacokinetics and pharmacodynamics?

Key modifications and effects:

  • Benzothiazole Substituents : Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability but reduce solubility .
  • Pyrimidine Oxidation State : The 4-oxo group is crucial for hydrogen bonding with target proteins; reduction abolishes activity .
  • Acetamide Linker : Replacing sulfur with oxygen decreases membrane permeability (logP increases by ~0.5) .

Q. What are best practices for ensuring compound stability during biological assays?

  • Storage : Lyophilized form at -80°C in inert atmospheres to prevent oxidation .
  • Buffer Selection : Use phosphate-buffered saline (PBS) at pH 7.4; avoid Tris buffers, which accelerate degradation at alkaline pH .
  • Light Protection : Amber vials or foil-wrapping to prevent photodegradation of the thioether group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.